8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione
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Overview
Description
8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione, also known as MPA or 3'-deoxy-3'-[18F]fluorothymidine (FLT), is a positron emission tomography (PET) radiotracer that is widely used in molecular imaging. It is a thymidine analog that is taken up by cells and phosphorylated by thymidine kinase 1 (TK1), an enzyme that is upregulated during cell proliferation. The phosphorylated MPA is then incorporated into DNA during DNA synthesis, allowing for the visualization and quantification of cell proliferation in vivo.
Scientific Research Applications
Synthesis and Bioactivity Studies
Research on compounds similar to 8-(3-Methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione focuses on their synthesis and potential bioactivity. For instance, the study by Guihua et al. (2014) involved the synthesis of novel strobilurin derivatives containing the pyrrolidine-2,4-dione moiety, demonstrating visible fungicidal activity against various pathogens such as Rhizoctonia solani, Botrytis cinerea, and Fusarium graminearum (Guihua, Chu, Chen, & Yang, 2014).
Structural and Chemical Characterization
Nicolaides et al. (1993) explored the synthesis of 1-8H-Pyrano[3,2-g]benzoxazol-8-ones from 7-Methoxyimino-4-methylchromene-2,8-dione, highlighting the versatility of methoxyimino and methyl groups in chemical reactions, which may relate to the structural components of this compound (Nicolaides, Bezergiannidou‐Balouctsi, Litinas, Malamidou-Xenikaki, Mentzafos, & Terzis, 1993).
Antimicrobial and Antitumoral Properties
The antimicrobial properties of related compounds have been studied, as seen in the work by Clark, Huford, and McChesney (1981), which focused on the metabolism of Primaquine by microorganisms, revealing the potential for generating metabolites with distinct properties (Clark, Huford, & McChesney, 1981). Additionally, Behforouz et al. (1996) synthesized novel quinolindiones with significant antitumor properties, suggesting the potential for related compounds like this compound to possess similar bioactivities (Behforouz, Haddad, Cai, Arnold, Mohammadi, Sousa, & Horn, 1996).
Tyrosinase Inhibition and Aromatase Inhibition
The inhibition of enzymes such as tyrosinase and aromatase by similar compounds has been documented. Then et al. (2018) discussed the tyrosinase inhibition potency of phthalimide derivatives, providing insights into the potential applications of this compound in dermatological conditions (Then, Kwong, Quah, Chidan Kumar, Chia, Wong, Chandraju, Karthick, Win, Sulaiman, Hashim, & Ooi, 2018). Hartmann and Batzl (1986) explored the synthesis and evaluation of mammary tumor inhibiting activity of 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones, highlighting the potential for cancer treatment applications (Hartmann & Batzl, 1986).
Mechanism of Action
Future Directions
properties
IUPAC Name |
8-(3-methoxypropylamino)-3-methyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O3/c1-4-5-6-9-20-11-12(19(2)15(22)18-13(11)21)17-14(20)16-8-7-10-23-3/h4-10H2,1-3H3,(H,16,17)(H,18,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCBIELIHMJEJOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1NCCCOC)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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